molecular formula C5H7BN2O2 B13458166 (5-Methylpyridazin-4-yl)boronic acid

(5-Methylpyridazin-4-yl)boronic acid

Cat. No.: B13458166
M. Wt: 137.93 g/mol
InChI Key: NMAFAXYVBQQKGQ-UHFFFAOYSA-N
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Description

(5-Methylpyridazin-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridazine ring substituted with a methyl group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 4-position.

Properties

Molecular Formula

C5H7BN2O2

Molecular Weight

137.93 g/mol

IUPAC Name

(5-methylpyridazin-4-yl)boronic acid

InChI

InChI=1S/C5H7BN2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3,9-10H,1H3

InChI Key

NMAFAXYVBQQKGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=NC=C1C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridazin-4-yl)boronic acid typically involves the reaction of 5-methylpyridazine with a boron-containing reagent. One common method is the borylation of 5-methylpyridazine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for (5-Methylpyridazin-4-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents and conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridazin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Methylpyridazin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron-containing group to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other applications .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Antiproliferative Activity

Boronic acids with aromatic substituents, such as phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid, exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells . For example, bifunctional aryl boronic acids (e.g., FL-166) inhibit viral proteases (e.g., SARS-CoV-2 3CLpro) with nanomolar affinity, highlighting the importance of aromatic substituents in target engagement .

Table 1: Antiproliferative and Enzymatic Activities of Selected Boronic Acids

Compound Target/Activity IC₅₀/Ki Reference
Phenanthren-9-yl boronic acid 4T1 cancer cells <1 µM
6-Hydroxynaphthalen-2-yl boronic acid 4T1 cancer cells <1 µM
FL-166 (bifunctional aryl boronic acid) SARS-CoV-2 3CLpro 40 nM
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase 1 µM
Acidity (pKa) and Binding Affinity

The pKa of boronic acids critically influences their reactivity and binding to diols (e.g., sugars) or serine residues in enzymes. For instance, 3-acetamidophenylboronic acid (3-AcPBA) and 4-methylcarboxyphenylboronic acid (4-MCPBA) have pKa values >8.5, limiting their utility at physiological pH (7.4) . In contrast, fluorinated boronic acids (e.g., 2,6-diarylphenylboronic acids) exhibit pKa values closer to 7 due to balanced electronic effects, enhancing their suitability for biological applications . The methyl group on (5-methylpyridazin-4-yl)boronic acid may lower its pKa compared to phenylboronic acid (pKa ~8.7), though experimental validation is needed .

Diagnostic and Therapeutic Selectivity

Boronic acids demonstrate selectivity in diagnostic and therapeutic contexts. Phenylboronic acid outperforms aminophenylboronic acid (APBA) in differentiating bacterial enzyme activity (e.g., KPC carbapenemases) due to superior steric and electronic complementarity . Similarly, proteasome inhibitors like bortezomib (containing a boronic acid moiety) show selective antagonism by EGCG, unlike non-boronic acid inhibitors (e.g., MG-262) . This suggests that (5-methylpyridazin-4-yl)boronic acid’s heterocyclic structure may confer unique selectivity in enzyme inhibition or diagnostic assays.

Structural and Functional Trade-offs
  • Steric Effects : Bulky substituents (e.g., phenanthrenyl) enhance target affinity but may reduce solubility or metabolic stability. The compact pyridazine ring in (5-methylpyridazin-4-yl)boronic acid could balance these factors .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) or meta-substitution patterns modulate boronic acid reactivity. The methyl group on pyridazine may act as an electron donor, altering binding kinetics .

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